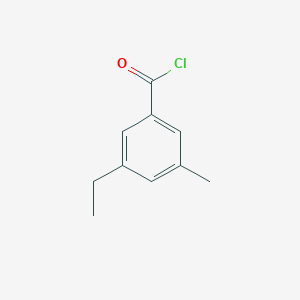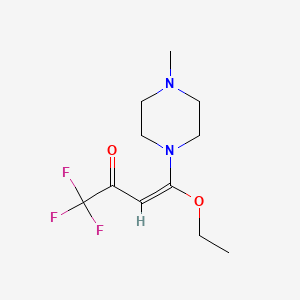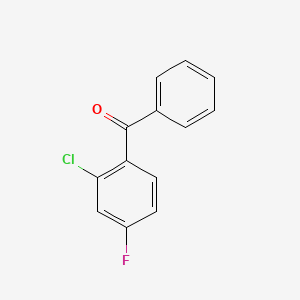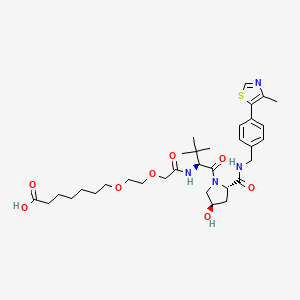
2-Allyl-6-fluorocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-6-fluorocyclohexan-1-one is an organic compound characterized by the presence of an allyl group and a fluorine atom attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Allylation of 2-Fluorocyclohexanone
Starting Material: 2-Fluorocyclohexanone
Reagents: Allyl bromide, base (e.g., potassium carbonate)
Solvent: Acetone or DMF (Dimethylformamide)
Conditions: Reflux for several hours
Procedure: The reaction involves the nucleophilic substitution of the fluorine atom by the allyl group in the presence of a base, resulting in the formation of 2-Allyl-6-fluorocyclohexan-1-one.
-
Industrial Production Methods
Large-Scale Synthesis: The industrial synthesis of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer.
Catalysts: Transition metal catalysts (e.g., palladium or nickel) may be used to enhance the reaction rate and selectivity.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the allyl group can lead to the formation of 2-Fluoro-6-oxo-cyclohexanone.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or slightly elevated temperatures
Products: Reduction of the carbonyl group results in the formation of 2-Allyl-6-fluorocyclohexanol.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Room temperature or under UV light
Products: Substitution reactions can introduce other functional groups at the allyl position, leading to various derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: 2-Allyl-6-fluorocyclohexan-1-one serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways involving fluorinated compounds.
Medicine
Drug Development: Due to its unique structure, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Allyl-6-fluorocyclohexan
Propriétés
Formule moléculaire |
C9H13FO |
|---|---|
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
2-fluoro-6-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C9H13FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2,7-8H,1,3-6H2 |
Clé InChI |
RIDRSQFKFUVHEL-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCC(C1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)







![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)


![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
